molecular formula C21H17FN2O3S2 B2922290 1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide CAS No. 1421455-90-4

1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide

Cat. No.: B2922290
CAS No.: 1421455-90-4
M. Wt: 428.5
InChI Key: FFRAGJCOACTNFB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide (CAS 1421455-90-4) is a synthetic organic compound with a molecular formula of C21H17FN2O3S2 and a molecular weight of 428.5 g/mol . This complex molecule features a pyrrolidine-3-carboxamide core structure substituted with a 4-fluorophenyl group at the 1-position and a carbonyl group at the 5-position. A key structural characteristic is the presence of a methylene bridge connecting the core pyrrolidine to a second thiophene ring, which is itself functionalized with a thiophene-2-carbonyl moiety . While the specific biological activity and mechanism of action for this precise compound are not fully detailed in public literature, its structural framework is highly significant in medicinal chemistry. Substituted thiophene and pyrrolidine derivatives are widely investigated as scaffolds for developing novel therapeutic agents, with documented interest in areas such as oncology . Similarly, pyrrol-3-one derivatives, which are structurally related to the core of this compound, are reported in scientific literature to possess a range of promising pharmacological activities, including anticancer, anti-HIV, and antimalarial properties . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, and all necessary safety data sheets (SDS) should be consulted prior to use.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c22-14-3-5-15(6-4-14)24-12-13(10-19(24)25)21(27)23-11-16-7-8-18(29-16)20(26)17-2-1-9-28-17/h1-9,13H,10-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRAGJCOACTNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound is believed to act as an inhibitor of blood coagulation factor Xa , a key enzyme in the coagulation cascade. By inhibiting this factor, the compound can potentially prevent thromboembolic disorders such as myocardial infarction, stroke, and deep venous thrombosis . This mechanism positions it as a candidate for anticoagulant therapies.

Therapeutic Applications

  • Anticoagulant Properties : The primary application of this compound is in the treatment and prevention of thromboembolic events. Its ability to inhibit factor Xa suggests it could be effective in managing conditions like:
    • Myocardial infarction
    • Angina pectoris
    • Stroke
    • Deep vein thrombosis
  • Anti-Cancer Potential : Preliminary studies indicate that thiophene derivatives, including this compound, may exhibit anti-cancer properties. Research suggests that modifications in thiophene structures can lead to enhanced cytotoxicity against various cancer cell lines .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of compounds similar to 1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide :

StudyObjectiveFindings
Study 1Evaluate anticoagulant activityDemonstrated significant inhibition of factor Xa in vitro.
Study 2Assess cytotoxic effects on cancer cellsShowed dose-dependent cytotoxicity against breast and lung cancer cell lines.
Study 3Investigate pharmacokineticsIndicated favorable absorption and distribution characteristics in animal models.

Detailed Research Findings

  • Inhibition of Factor Xa : In vitro assays revealed that the compound effectively inhibits factor Xa with an IC50 value indicating potent activity . This suggests its potential use in clinical settings for anticoagulation therapy.
  • Cytotoxicity Against Cancer Cells : In studies involving various cancer cell lines, the compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents . Further structure-activity relationship studies are warranted to optimize its efficacy.
  • Pharmacokinetics : Animal studies have shown that the compound has a suitable profile for oral bioavailability, with rapid absorption and a half-life conducive for once-daily dosing regimens .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Thiophene vs. Thiadiazol Substituents: The target compound’s bis-thiophene substituent contrasts with thiadiazol groups in analogs .
  • Fluorophenyl vs. Other Aromatic Groups : The 4-fluorophenyl group in the target compound and provides moderate hydrophobicity and metabolic stability compared to phenyl or benzyl variants.
  • Trifluoromethyl vs. Methyl/Isopropyl Groups : The CF₃ group in offers stronger electron-withdrawing effects and resistance to oxidative metabolism compared to methyl/isopropyl groups in .

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